Cyclotheonamide E5

Description

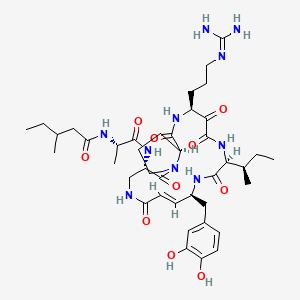

Cyclotheonamide E5 is a cyclic peptide isolated from the Okinawan marine sponge Ircinia sp., belonging to the cyclotheonamide family known for their potent inhibition of serine proteases such as thrombin, trypsin, and plasmin . Structurally, it contains two unusual residues: vinylogous tyrosine and α-ketohomoarginine, which are critical for its bioactivity. The α-keto group in the β-ketohomoarginine residue forms a covalent adduct with the catalytic serine residue (Ser195) of serine proteases, mimicking the transition state of substrate hydrolysis . This compound exhibits nanomolar inhibitory activity against human tryptase (IC₅₀ = 4.7 nM), a protease implicated in allergic inflammation and asthma .

Properties

Molecular Formula |

C41H62N10O10 |

|---|---|

Molecular Weight |

855.0 g/mol |

IUPAC Name |

N-[(2S)-1-[[(3S,7E,9S,12S,16S,19S)-12-[(2R)-butan-2-yl]-16-[3-(diaminomethylideneamino)propyl]-9-[(3,4-dihydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]amino]-1-oxopropan-2-yl]-3-methylpentanamide |

InChI |

InChI=1S/C41H62N10O10/c1-6-22(3)18-33(55)46-24(5)36(57)49-28-21-45-32(54)15-13-26(19-25-12-14-30(52)31(53)20-25)47-38(59)34(23(4)7-2)50-39(60)35(56)27(10-8-16-44-41(42)43)48-37(58)29-11-9-17-51(29)40(28)61/h12-15,20,22-24,26-29,34,52-53H,6-11,16-19,21H2,1-5H3,(H,45,54)(H,46,55)(H,47,59)(H,48,58)(H,49,57)(H,50,60)(H4,42,43,44)/b15-13+/t22?,23-,24+,26-,27+,28+,29+,34+/m1/s1 |

InChI Key |

GPMPQICWVQKULK-TUTRKGMZSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)CC(C)CC)CC3=CC(=C(C=C3)O)O |

Canonical SMILES |

CCC(C)CC(=O)NC(C)C(=O)NC1CNC(=O)C=CC(NC(=O)C(NC(=O)C(=O)C(NC(=O)C2CCCN2C1=O)CCCN=C(N)N)C(C)CC)CC3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Cyclotheonamide E5 is typically isolated from marine sponges. The isolation process involves extracting the sponge material with organic solvents, followed by purification using chromatographic techniques . The structure of this compound is determined through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . While there are no widely reported synthetic routes for this compound, the isolation from natural sources remains the primary method of obtaining this compound.

Chemical Reactions Analysis

Cyclotheonamide E5 undergoes various chemical reactions, including:

Oxidation: The presence of hydroxyl groups in its structure allows for oxidation reactions.

Reduction: Reduction reactions can occur at the carbonyl groups present in the peptide backbone.

Substitution: Substitution reactions can take place at the amino acid residues, particularly at the vinylogous tyrosine and α-ketohomoarginine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclotheonamide E5 has several scientific research applications:

Mechanism of Action

Cyclotheonamide E5 exerts its effects by inhibiting tryptase, a serine protease released from mast cells during allergic reactions . The unique amino acids in its structure, such as vinylogous tyrosine and α-ketohomoarginine, play a crucial role in binding to the active site of tryptase, thereby inhibiting its activity . This inhibition helps in reducing the symptoms of allergic reactions.

Comparison with Similar Compounds

Structural Features

Cyclotheonamide E5 shares a conserved macrocyclic scaffold with other cyclotheonamides (A–E, E2–E5), characterized by:

- A β-ketohomoarginine residue essential for covalent binding to serine proteases.

- A vinylogous tyrosine residue involved in hydrophobic interactions with protease active sites .

- D-amino acids and non-proteinogenic residues (e.g., 2,3-diaminopropionate in Cyclotheonamide A) that enhance stability and target selectivity .

Key differences :

- Cyclotheonamide E4 (from Ircinia sp.) lacks the hydroxyphenyl group present in E5, reducing aromatic stacking interactions with thrombin’s Trp60D .

- Cyclotheonamide A (CtA) contains a Pro-Arg motif that occupies the S1/S2 pockets of thrombin and trypsin, whereas E5’s modifications enhance tryptase specificity .

Enzyme Inhibition Profiles

Notes:

Structure-Activity Relationships (SAR)

- α-Keto Group : Essential for covalent inhibition. Replacement with a hydroxyl group (as in analogue 7) abolishes activity .

- Hydrophobic Side Chains : The vinylogous tyrosine in E5 enhances tryptase binding via interactions with Tyr39 and Phe41 in the protease’s S3 pocket .

- Macrocyclic Rigidity : Cyclization improves proteolytic stability and enforces a conformation optimal for active-site binding .

Comparative SAR Insights :

Q & A

Q. What criteria define a rigorous structure-activity relationship (SAR) study for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.